molecular formula C12H13ClN2O2 B11862282 6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B11862282
M. Wt: 252.69 g/mol
InChI Key: WWDRNBXUBXBQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a substituted benzimidazole derivative characterized by a chloro group at the 6-position of the benzimidazole core, a 2-ethoxyethyl chain at the 1-position, and a reactive carbaldehyde group at the 2-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes like PqsR (a quorum-sensing regulator) and EGFR (epidermal growth factor receptor) . Its structural features, including the electron-withdrawing chloro group and the ethoxyethyl side chain, influence its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

6-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde

InChI

InChI=1S/C12H13ClN2O2/c1-2-17-6-5-15-11-7-9(13)3-4-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3

InChI Key

WWDRNBXUBXBQHC-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=C(C=CC(=C2)Cl)N=C1C=O

Origin of Product

United States

Biological Activity

6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C12H13ClN2O2 and a molecular weight of 252.69 g/mol, exhibits properties that may be beneficial in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The compound is characterized by the following structural features:

  • IUPAC Name : 6-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde
  • Molecular Structure :
PropertyValue
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
InChI KeyWWDRNBXUBXBQHC-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro tests against various bacterial strains have indicated that this compound possesses activity against both Gram-positive and Gram-negative bacteria. The selectivity and potency of this compound make it a candidate for further development as an antimicrobial agent.

Case Study : A study published in PubMed evaluated the antibacterial activity of several benzimidazole derivatives, including this compound. It was found to inhibit growth in common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells.

Research Findings :

  • A recent study demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The compound was effective at concentrations as low as 5 µM, suggesting a strong potential for therapeutic application .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural characteristics. In the case of this compound, the presence of the chloro group and the ethoxyethyl substituent appears to enhance its interaction with biological targets, improving its efficacy as an antimicrobial and anticancer agent.

ADME Properties

ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate that this compound has favorable pharmacokinetic properties, which are crucial for drug development. Preliminary calculations suggest good oral bioavailability and the ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

Case Study

A notable study published in PubMed evaluated the antibacterial activity of several benzimidazole derivatives, including this compound. Results indicated that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Potential

The anticancer properties of 6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde have also been explored. Research indicates that this compound can inhibit cancer cell proliferation across various cancer lines, including breast and colon cancer cells.

Research Findings

A study demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. It was effective at concentrations as low as 5 µM, suggesting strong therapeutic potential.

Cytotoxicity Evaluation

In vitro studies assessing cytotoxicity against several cancer cell lines revealed the following:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Inhibition of DNA topoisomerase I
MCF712Induction of apoptosis via ROS generation
A43120Cell cycle arrest at G2/M phase

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural characteristics. The presence of the chloro group and the ethoxyethyl substituent in this compound appears to enhance its interaction with biological targets, improving its efficacy as both an antimicrobial and anticancer agent.

ADME Properties

ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate that this compound possesses favorable pharmacokinetic properties essential for drug development. Preliminary calculations suggest good oral bioavailability and the ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles like amines, forming Schiff bases and heterocyclic compounds. Key examples include:

  • Schiff base formation : Reaction with primary amines in ethanol under Na₂S₂O₅ catalysis yields bis-benzimidazole derivatives via imine linkages .

  • Self-condensation : In aqueous ammonium-rich environments, the aldehyde can dimerize to form 2,2'-bisimidazole analogs, a process observed in glyoxal-ammonium systems .

Table 1: Condensation Reactions

Reaction TypeReagents/ConditionsProductReference
Schiff base synthesisAmines, Na₂S₂O₅, ethanol, 120°CBis-benzimidazoles
DimerizationNH₃, aqueous AS, pH 4–62,2'-Bisimidazole derivatives

Nucleophilic Additions

The aldehyde participates in nucleophilic additions:

  • Hydrate formation : In aqueous media, the aldehyde reversibly hydrates to form geminal diols, stabilizing the compound in polar solvents .

  • Grignard reactions : Reacts with organomagnesium reagents to form secondary alcohols, though specific examples for this compound require further study.

Redox Reactions

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the aldehyde to a hydroxymethyl group (-CH₂OH), enhancing hydrophilicity.

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde oxidizes to a carboxylic acid (-COOH), though this may degrade the benzimidazole core.

Electrophilic Aromatic Substitution

The benzimidazole ring directs electrophiles to specific positions:

  • Chloro substituent : Acts as a meta-directing group, favoring substitution at positions 4 or 7 of the benzimidazole ring.

  • Reactivity : Nitration and sulfonation occur under controlled conditions, though the electron-withdrawing imidazole nitrogen limits reaction rates .

Side Chain Modifications

The ethoxyethyl group undergoes ether cleavage under acidic (e.g., HBr/HOAc) or reductive (e.g., BBr₃) conditions, yielding hydroxyl or ethyl derivatives .

Biological Activity Mechanisms

While not a direct chemical reaction, the aldehyde interacts with biological targets (e.g., enzymes) via reversible imine formation, a key mechanism in its antimicrobial and anticancer properties .

Functional GroupReaction TypeTypical ReagentsOutcome
AldehydeCondensationAmines, Na₂S₂O₅Schiff bases, heterocycles
AldehydeReductionH₂/Pd-CHydroxymethyl derivative
BenzimidazoleElectrophilic substitutionHNO₃, H₂SO₄Nitro derivatives
EthoxyethylAcidic cleavageHBr, HOAcHydroxyethyl intermediate

This compound’s versatility in condensation and redox reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies are needed to explore its catalytic applications and regioselective modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 7-Chloro vs. 6-Chloro Derivatives

Compound : 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS 1437435-68-1)

  • Key Difference : The chloro substituent is at the 7-position instead of the 6-position.
  • Impact: Positional isomerism alters electronic distribution and steric interactions.

Substituent Chain Variations: Ethoxyethyl vs. Methoxyethyl

Compound : 6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

  • Key Difference : Methoxyethyl (CH2CH2OCH3) replaces ethoxyethyl (CH2CH2OCH2CH3).
  • This difference may affect bioavailability in pharmacological applications .

Substituent Size and Electronic Effects: Methyl vs. Ethoxyethyl

Compound : 6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 952059-61-9)

  • Key Difference : A methyl group replaces the ethoxyethyl chain.
  • However, the lack of an ether oxygen eliminates hydrogen-bond acceptor capacity, which may diminish interactions with polar residues in enzyme active sites .

Alkenyl Substituents: Enhanced Lipophilicity

Compound : 6-Chloro-1-(3-methylbut-2-en-1-yl)-1H-benzo[d]imidazole (21a)

  • Key Difference : A branched alkenyl group replaces the ethoxyethyl chain.
  • Impact : The alkenyl group increases lipophilicity (logP increases by ~1.2 units), favoring passive diffusion across biological membranes. However, the absence of a carbaldehyde group limits its utility as a synthetic intermediate for further derivatization .

Functional Group Variations: Carbamate vs. Carbaldehyde

Compound : Methyl 6-chloro-1H-benzo[d]imidazol-2-ylcarbamate (CAS 20367-38-8)

  • Key Difference : A carbamate group replaces the carbaldehyde.
  • Impact : The carbamate introduces hydrolytic stability compared to the reactive carbaldehyde. This makes it more suitable for prodrug formulations but less reactive in nucleophilic addition reactions .

Comparative Data Table

Compound Name Substituent Position Key Substituent logP (Predicted) Reactivity (Carbaldehyde) Biological Relevance
Target Compound 6-Cl, 1-(2-ethoxyethyl) 2-Carbaldehyde ~2.8 High PqsR/EGFR inhibitor intermediate
7-Chloro isomer 7-Cl, 1-(2-ethoxyethyl) 2-Carbaldehyde ~2.8 Moderate Reduced binding affinity
1-Methoxyethyl analog 6-Cl, 1-(2-methoxyethyl) 2-Carbaldehyde ~2.3 High Lower membrane permeability
1-Methyl analog 6-Cl, 1-Me 2-Carbaldehyde ~1.9 Very high Limited enzyme interactions
1-Alkenyl derivative (21a) 6-Cl, 1-(3-methylbut-2-en-1-yl) None ~4.0 None High lipophilicity
Methyl carbamate analog 6-Cl, 1-H 2-Carbamate ~1.5 Low Prodrug applications

Preparation Methods

Alkylation of Benzimidazole Precursors

A common approach involves alkylating a preformed benzimidazole intermediate. For example, 6-chloro-1H-benzo[d]imidazole-2-carbaldehyde can be alkylated with 2-ethoxyethyl bromide under basic conditions.

Procedure :

  • Dissolve 6-chloro-1H-benzo[d]imidazole-2-carbaldehyde (1 equiv) in dry DMF.

  • Add K₂CO₃ (2 equiv) and 2-ethoxyethyl bromide (1.2 equiv).

  • Heat at 80°C for 12 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate 3:1).

Yield : ~65%.

Oxidation of (1H-Benzo[d]imidazol-2-yl)methanol Derivatives

The aldehyde group can be introduced through oxidation of a primary alcohol precursor. A ruthenium-catalyzed oxidation using H₂O₂ as the oxidant is effective:

Procedure :

  • Combine (1H-benzo[d]imidazol-2-yl)methanol (0.1 mol) with [Ru(bpbp)(pydic)] catalyst (0.001 mmol).

  • Add 30% H₂O₂ (0.3 mol) dropwise at 50°C.

  • Stir for 5 hours.

  • Concentrate under reduced pressure and recrystallize from 30% H₂SO₄.

Yield : 70%.

Catalytic Methods and Green Chemistry Approaches

Erbium(III) Triflate-Catalyzed Condensation

The Beilstein journal highlights Er(OTf)₃ as a catalyst for selective benzimidazole synthesis. Applying this to the target compound:

Procedure :

  • React 4-chloro-1,2-diaminobenzene (1 equiv) with 2-ethoxyethyl isocyanate (1.1 equiv) in ethanol.

  • Add Er(OTf)₃ (5 mol%) and stir at reflux for 6 hours.

  • Oxidize the intermediate 2-hydroxymethyl derivative to the aldehyde using MnO₂.

Advantages :

  • Avoids hazardous reagents.

  • High regioselectivity for mono-alkylation.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.87 (s, 1H, CHO),

  • δ 7.55 (s, 1H, aromatic),

  • δ 4.31 (q, 2H, -OCH₂CH₃),

  • δ 3.72 (t, 2H, -NCH₂CH₂O-),

  • δ 1.35 (t, 3H, -CH₂CH₃).

IR (KBr) :

  • 1695 cm⁻¹ (C=O stretch),

  • 1590 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)CatalystKey Advantage
Alkylation65NoneSimplicity
Ru-catalyzed70[Ru(bpbp)(pydic)]High oxidation efficiency
Er(OTf)₃75Er(OTf)₃Eco-friendly, selective

Challenges and Optimization Opportunities

  • Solvent Selection : DMF improves alkylation efficiency but complicates purification. Switching to THF or acetonitrile may reduce side reactions.

  • Catalyst Loading : Reducing Ru catalyst load while maintaining yield requires further study.

  • Scalability : Patent methods demonstrate kilogram-scale production, but cost-effective purification remains critical.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde?

Methodological Answer: The compound can be synthesized via oxidation or substitution reactions. Key methods include:

  • MnO₂-mediated oxidation : Reacting 6-chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-methanol with manganese(IV) oxide in dichloromethane (DCM) at room temperature for 2 hours yields the aldehyde derivative with 85% efficiency .
  • Ruthenium-catalyzed oxidation : Using [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)] with hydrogen peroxide in water at 50°C for 5.5 hours achieves 70% yield .
  • Protection-deprotection strategies : Tosylation (using TsCl) of the imidazole nitrogen, followed by selective oxidation, is effective for derivatives (e.g., 2-chloro-1-tosyl-1H-benzo[d]imidazole synthesis) .

Q. How can researchers characterize the compound’s structure and purity?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions (e.g., ethoxyethyl and chloro groups). FTIR identifies the aldehyde C=O stretch (~1700 cm1 ^{-1}) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C12_{12}H13_{13}ClN2_2O2_2, expected [M+H]+^+ = 265.0743) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the solubility and physicochemical properties critical for experimental design?

Methodological Answer:

  • Log S (aqueous solubility) : Predicted log S = -3.2, indicating limited water solubility. Use DMSO or ethanol for stock solutions .
  • Log P (partition coefficient) : Calculated log P = 2.1, suggesting moderate lipophilicity. Adjust solvent systems for partitioning assays .
  • Topological polar surface area (TPSA) : TPSA = 47.5 Ų, influencing membrane permeability and bioavailability .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (P260) .
  • Storage : Store in a desiccator at 2–8°C in airtight containers (P402+P404) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can in-silico molecular docking predict biological activity (e.g., EGFR inhibition)?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the compound’s 3D structure (e.g., optimized with Gaussian 09 at B3LYP/6-31G* level) .
  • Target selection : Dock against EGFR (PDB ID: 1M17). Key interactions include hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .
  • Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., erlotinib). A ΔG ≤ -8.0 kcal/mol suggests strong inhibition .

Q. How do reaction conditions (catalyst, solvent) impact synthesis scalability?

Methodological Answer:

  • Catalyst comparison : MnO₂ (85% yield) is cost-effective but generates stoichiometric waste. Ru catalysts (70% yield) are reusable but require stringent anhydrous conditions .
  • Solvent optimization : DCM offers high yields but poses toxicity concerns. Switch to ethyl acetate or acetone for greener synthesis .
  • Scale-up challenges : Purify via flash chromatography (silica gel, PE:EA = 5:1) or recrystallization (ethanol/water) to maintain purity >90% .

Q. What crystallographic techniques elucidate intermolecular interactions?

Methodological Answer:

  • X-ray diffraction : Single-crystal X-ray analysis (e.g., C–H⋯S interactions at 3.5185 Å) reveals packing patterns and stability .
  • Torsion angles : Measure dihedral angles between benzimidazole and ethoxyethyl groups to assess conformational flexibility (e.g., θ = 12.5° in similar derivatives) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O⋯H = 25%, Cl⋯H = 18%) to guide co-crystal design .

Q. How does the ethoxyethyl substituent influence pharmacokinetics?

Methodological Answer:

  • ADMET profiling : The ethoxyethyl group enhances solubility (log S = -3.2 vs. -4.8 for methyl analogs) but reduces BBB permeability (BBB score = 0.3 vs. 0.6) .
  • Metabolic stability : Cytochrome P450 (CYP3A4) susceptibility can be predicted via substrate likelihood (Score = 0.78), suggesting hepatic clearance .
  • Toxicity : Ames test predictions (negative) and hepatotoxicity risk (low) validate safety for in vitro assays .

Q. What strategies resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-response curves : Replicate IC50_{50} measurements (e.g., MTT assay) across 3+ cell lines (e.g., A549, HeLa) to confirm consistency .
  • Off-target screening : Use kinase profiling (e.g., DiscoverX) to identify non-EGFR targets (e.g., FGFR1 inhibition at 10 µM) .
  • Data normalization : Correct for solvent effects (e.g., DMSO ≤0.1% v/v) and use internal controls (e.g., staurosporine) .

Q. How can computational modeling optimize derivative design?

Methodological Answer:

  • QSAR studies : Build a model using descriptors like molar refractivity (MR = 65.7) and dipole moment (µ = 4.2 Debye) to predict bioactivity .
  • Scaffold hopping : Replace the ethoxyethyl group with 2-methoxyethyl (MR = 62.1) to balance lipophilicity and solubility .
  • Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity (e.g., chloro → fluoro substitution ΔΔG = +0.5 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.